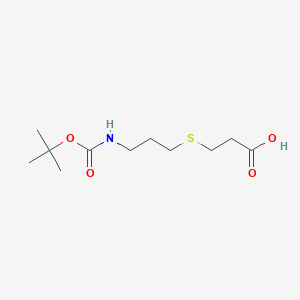

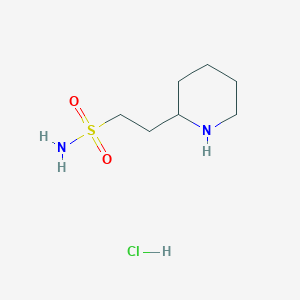

3-(3-tert-Butoxycarbonylamino-propylsulfanyl)-propionic acid

Übersicht

Beschreibung

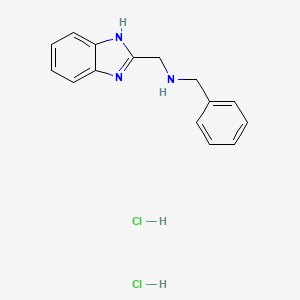

The compound is a derivative of amino acids with a tert-butoxycarbonyl (Boc) protecting group . The Boc group is commonly used in organic synthesis to protect amines .

Synthesis Analysis

While specific synthesis methods for “3-(3-tert-Butoxycarbonylamino-propylsulfanyl)-propionic acid” were not found, Boc-protected amino acids are typically synthesized by reacting the corresponding amino acid with di-tert-butyl dicarbonate in the presence of a base .Molecular Structure Analysis

The molecular structure of the compound would likely include a propylsulfanyl group (-C3H7-S-) and a propionic acid group (-C2H5-COOH), along with a tert-butoxycarbonylamino group (-C4H9-O-CO-NH-) attached to the same carbon .Chemical Reactions Analysis

Boc-protected amino acids can participate in various chemical reactions. They are often used in peptide synthesis, where the Boc group protects the amine during coupling reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Boc-protected amino acids are typically solids and are soluble in common organic solvents .Wissenschaftliche Forschungsanwendungen

Polymer Degradation Study : 3-(3-dodecylsulfanyl-propionyloxy)-2,2-bis-(3-dodecylsulfanyl-propionyl-oxymethyl)-propyl ester, a compound related to 3-(3-tert-Butoxycarbonylamino-propylsulfanyl)-propionic acid, has been studied for its effects on the degradation of nitrocellulose (NC) under isothermal storage conditions. The study reveals insights into the thermal behavior of NC in the presence of certain sulfur compounds used as antioxidants (Katoh et al., 2007).

Pharmacological Characterization : Research involving 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid, a structurally similar compound, has explored its role as a potential urinary biomarker for human exposure to certain synthetic phenolic antioxidants. This provides a foundation for understanding human exposure to related compounds (Liu & Mabury, 2021).

Synthesis of Enantiopure Esters : The hydrogenation methodology involving N-tert-butoxycarbonylamino-directed hydrogenation has been utilized to synthesize single diastereomers of 3-(tert-butoxycarbonylamino)-4-hydroxycyclopentanecarboxylic acid methyl esters, showing the compound's significance in stereocontrolled synthesis (Smith et al., 2001).

Synthesis of Sulfoxides : L-Cysteine, utilizing N-(tert-butoxycarbonyl)-l-cysteine methyl ester, has been used to generate transient sulfenic acids. These have been added to suitable acceptors, forming biologically active sulfoxides in enantiomerically pure form, showcasing the diverse applications of compounds with tert-butoxycarbonylamino groups (Aversa et al., 2005).

Development of 5-Lipoxygenase-Activating Protein Inhibitors : Compounds including 3-{3-tert-butylsulfanyl-1-[4-(5-methoxy-pyrimidin-2-yl)-benzyl]-5-(5-methyl-pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid have been identified as potential candidates for treating skin disorders involving leukotriene production (Stock et al., 2010).

Investigation of Enzyme Inhibition : Synthesis of various analogs of this compound, including N-tert-butanesulfinyl imines, provides important insights into enzyme inhibition and asymmetric synthesis of amines (Ellman et al., 2002).

Synthesis of Hydrogelators for Drug Delivery : Short tripeptide-based amphiphiles, such as [11-(2-tert-Butoxycarbonylamino-3-methyl-butyrylamino)-undecanoylamino]-acetic acid, have been synthesized and used as hydrogelators, demonstrating their potential for localized drug delivery and cancer therapy (Guchhait et al., 2021).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylsulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4S/c1-11(2,3)16-10(15)12-6-4-7-17-8-5-9(13)14/h4-8H2,1-3H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIVGKEQMXBMKOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCSCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B1407360.png)

![6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride](/img/structure/B1407362.png)

![{[2-(1H-Pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothien-3-yl]methyl}amine hydrochloride](/img/structure/B1407365.png)

![1-Isobutyl-3,4,5,6-tetrahydro-1H-azepino-[5,4,3-cd]indole hydrochloride](/img/structure/B1407367.png)

![[1-(Azepan-1-ylcarbonyl)butyl]amine hydrochloride](/img/structure/B1407368.png)

![11H-dibenzo[b,e][1,4]dioxepin-2-amine hydrochloride](/img/structure/B1407371.png)

![3-[5-(4-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1407373.png)

![Tert-butyl 2-(4-tert-butylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1407379.png)